2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3,4-dimethoxyphenylthio)methyl), 0.9 hydrate
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Overview
Description
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3,4-dimethoxyphenylthio)methyl), 0.9 hydrate is a compound belonging to the class of pyrido[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a pyridopyrimidine ring system with three nitrogen atoms, makes it an interesting subject for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine derivatives typically involves multiple steps. One common method includes the condensation of appropriate aldehydes with guanidine derivatives, followed by cyclization and functional group modifications . For example, the synthesis of 2,4-diamino-7,8-dihydro-6-(2,5-dimethoxybenzyl)-5-methyl-7-oxopyrido[2,3-d]pyrimidine involves treating the intermediate with a 1:1 complex of N,N-dimethylformamide and thionyl chloride .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-5-methylpyrido(2,3-d)pyrimidine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as sodium borohydride.
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyridopyrimidines with potential biological activities .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine derivatives involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, leading to the suppression of cell proliferation. The molecular targets include the active site of dihydrofolate reductase, where the compound binds and prevents the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[2,3-d]pyrimidine derivatives such as:
- 2,4-Diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine .
- 2,4-Diamino-6-[N-(3’,5’-dimethoxybenzyl)-N-methylamino]pyrido[2,3-d]pyrimidine .
Uniqueness
The uniqueness of 2,4-diamino-5-methylpyrido(2,3-d)pyrimidine, 6-((3,4-dimethoxyphenylthio)methyl), 0.9 hydrate lies in its specific substitution pattern and the presence of the dimethoxyphenylthio group. This structural feature may confer distinct biological activities and interactions with molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
174654-93-4 |
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Molecular Formula |
C17H19N5O2S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)sulfanylmethyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C17H19N5O2S/c1-9-10(7-20-16-14(9)15(18)21-17(19)22-16)8-25-11-4-5-12(23-2)13(6-11)24-3/h4-7H,8H2,1-3H3,(H4,18,19,20,21,22) |
InChI Key |
XQDLKIMOHMTKTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=NC2=NC=C1CSC3=CC(=C(C=C3)OC)OC)N)N |
Origin of Product |
United States |
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